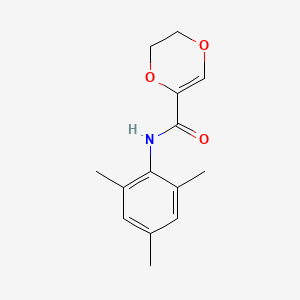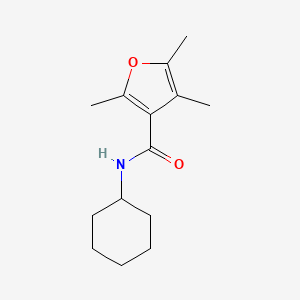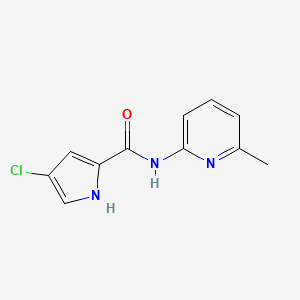
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide, also known as TMC-1, is a cyclopropane-based compound that has gained significant attention in the scientific community due to its potential use in various applications. TMC-1 has been studied extensively for its unique properties, including its ability to act as a potent inhibitor of several enzymes and its potential as a therapeutic agent.
Wirkmechanismus
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide exerts its effects by binding to the active site of enzymes and inhibiting their activity. The cyclopropane ring in this compound is thought to play a crucial role in its inhibitory activity, as it is able to fit into the active site of enzymes and disrupt their function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory activity on enzymes, this compound has been shown to have antioxidant properties and to modulate the immune system. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is its high potency as an enzyme inhibitor. This makes it a useful tool for studying the function of enzymes in vitro. However, this compound also has limitations, as it can be difficult to work with due to its high reactivity and toxicity. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide. One area of interest is the development of this compound as a therapeutic agent for Alzheimer's disease and cancer. Another area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in other applications.
Synthesemethoden
The synthesis of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide involves the reaction of 2-methyl-2-butene with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is then treated with ammonia to produce this compound. This synthesis method has been optimized to produce high yields of this compound with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been the subject of numerous scientific studies due to its potential use in various applications. One of the most promising applications of this compound is its use as a therapeutic agent. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the development of Alzheimer's disease. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several cancer cell lines.
Eigenschaften
IUPAC Name |
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-7(2)6-8-9(10(13)12-5)11(8,3)4/h6,8-9H,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPRKSNOFDWCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

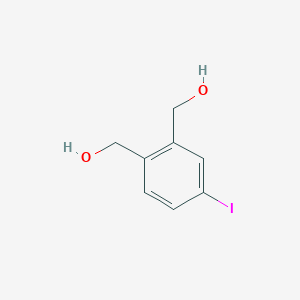

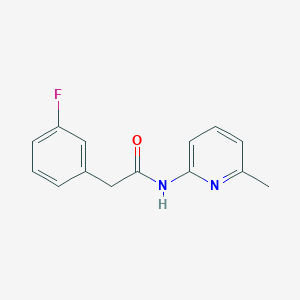
![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)


![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
